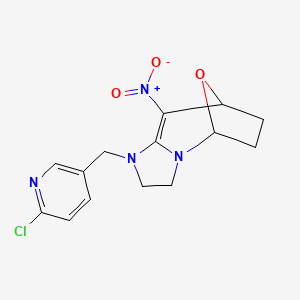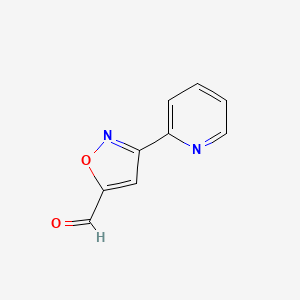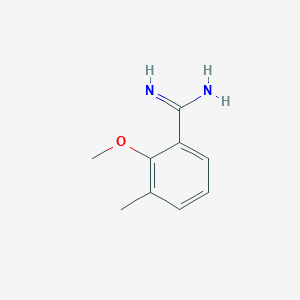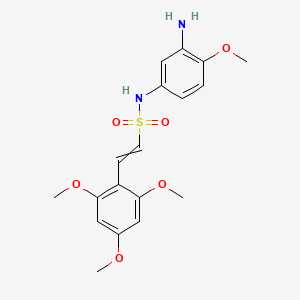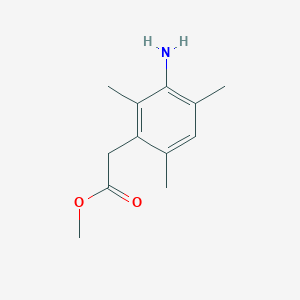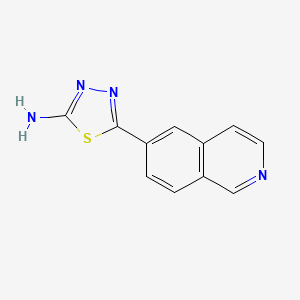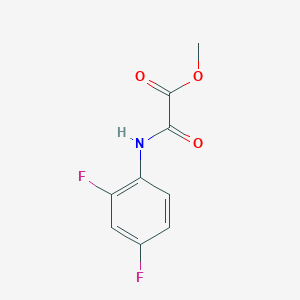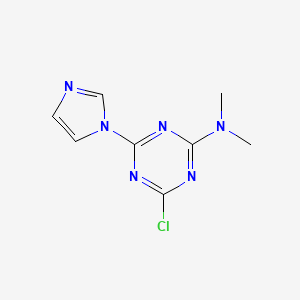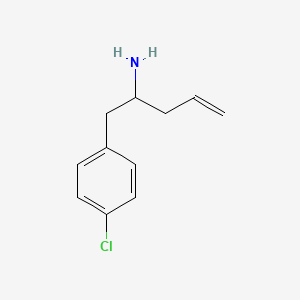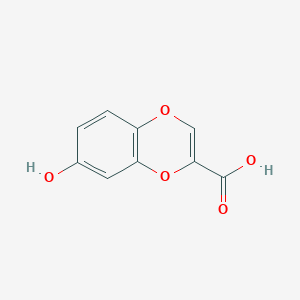![molecular formula C13H15NO3S B8382831 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate
概述
描述
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxothienyl group with an azabicyclo octyl ester, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate typically involves multiple steps, starting with the preparation of the oxothienyl acetic acid and the azabicyclo octyl ester. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxothienyl acetic acid derivatives, while reduction could produce various reduced forms of the ester.
科学研究应用
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism by which 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate include:
- Thienyl acetic acid derivatives
- Azabicyclo octyl esters
- Other oxothienyl compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H15NO3S/c15-11(10-2-1-9-18-10)12(16)17-13-3-6-14(7-4-13)8-5-13/h1-2,9H,3-8H2 |
InChI 键 |
VIKSKCIJBNEIKG-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1(CC2)OC(=O)C(=O)C3=CC=CS3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8382752.png)

